Bienvenue dans la boutique en ligne BenchChem!

4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine

Medicinal Chemistry Chemical Probe Design Structure-Activity Relationship (SAR)

This compound is a structurally authenticated pyridyl-piperidine chemical probe with the exact regioisomeric topology (pyridine 4-oxy + piperidine 3-attachment) that maps onto the Merck Wnt inhibitor scaffold (WO2015144290). Procuring this specific regioisomer is critical: shifting the pyridine linkage to the 2-position or altering the 3,4-difluorobenzoyl substitution to 2,6-difluoro yields analogs with divergent biological profiles, potentially confounding SAR studies. With a computed tPSA of 42.43 Ų, cLogP of 3.35, zero HBD, and MW of 318.32 g/mol, it satisfies all Lipinski and Congreve lead-likeness criteria, offering superior passive membrane permeability compared to pyrimidine analogs (ΔtPSA ≈ -12.9 Ų). The piperidine 3-position ether introduces a stereochemical handle exploitable in enantioselective target recognition for kinase ATP-binding sites or Wnt pathway protein-protein interaction interfaces. Use as a reference standard for head-to-head SAR comparisons with the 2,6-difluorobenzoyl analog (CAS 869494-16-6) to interrogate fluorine positioning effects on benzoyl-piperidine conformational preferences.

Molecular Formula C17H16F2N2O2
Molecular Weight 318.32 g/mol
CAS No. 2034618-71-6
Cat. No. B6424324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine
CAS2034618-71-6
Molecular FormulaC17H16F2N2O2
Molecular Weight318.32 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)OC3=CC=NC=C3
InChIInChI=1S/C17H16F2N2O2/c18-15-4-3-12(10-16(15)19)17(22)21-9-1-2-14(11-21)23-13-5-7-20-8-6-13/h3-8,10,14H,1-2,9,11H2
InChIKeySNRKJVBLJFKEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[1-(3,4-Difluorobenzoyl)piperidin-3-yl]oxy}pyridine (CAS 2034618-71-6): Structural and Procurement Baseline


4-{[1-(3,4-Difluorobenzoyl)piperidin-3-yl]oxy}pyridine (CAS 2034618-71-6) is a synthetic small-molecule chemical probe belonging to the substituted pyridyl piperidine class. Its architecture comprises a piperidine ring N-acylated with a 3,4-difluorobenzoyl fragment and O-linked at the 3-position to a pyridine ring via an ether bridge, giving it the IUPAC name (3,4-difluorophenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone . The compound has a molecular formula of C₁₇H₁₆F₂N₂O₂, a molecular weight of 318.32 g/mol, and is supplied by multiple vendors as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications . Its structural framework places it within the broad chemical space claimed by the Merck Patent GmbH pyridyl piperidine patent family (WO2015144290) as Wnt pathway inhibitor candidates, though the specific compound is not individually exemplified with biological data in the primary patent literature .

Why Generic Substitution of 4-{[1-(3,4-Difluorobenzoyl)piperidin-3-yl]oxy}pyridine with In-Class Analogs Carries Procurement Risk


The pyridyl piperidine chemical space contains multiple regioisomeric and substitutional variants that share the same molecular formula (C₁₇H₁₆F₂N₂O₂, MW 318.32) yet differ critically in the attachment topology of the pyridine ether and the piperidine ring . Small changes—such as moving the pyridine linkage from the 4-position to the 2-position, shifting the benzoyl-piperidine connection from the 3-position to the 4-position, or altering the difluorobenzoyl substitution pattern from 3,4- to 2,6-difluoro—produce compounds with distinct molecular shapes, electrostatic surfaces, and hydrogen-bonding geometries . In the context of the Merck Wnt pathway inhibitor patent family, even closely related analogs exhibit divergent cell-based activity, as demonstrated by the 3,4,5-trisubstituted pyridine series where specific regioisomers and conformers dictated Wnt inhibitory potency . Consequently, procurement of an in-class alternative without verifying the exact substitution pattern may yield a compound with an unrecognized biological target profile, confounding structure-activity relationship (SAR) studies or screening campaigns.

Quantitative Differentiation Evidence for 4-{[1-(3,4-Difluorobenzoyl)piperidin-3-yl]oxy}pyridine (CAS 2034618-71-6) vs. Closest Analogs


Regioisomeric Differentiation: Pyridine 4-Oxy vs. 2-Oxy and Piperidine 3-Attachment vs. 4-Attachment Topology

The target compound differs from its closest structural analog, 2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine (CAS 1428380-00-0), at two independent regioisomeric positions simultaneously: (i) the pyridine ether is at the 4-position (target) vs. the 2-position (analog), and (ii) the benzoyl-piperidine linkage is at the piperidine 3-position (target) vs. the 4-position (analog) . This dual-regioisomer distinction produces a significantly different 3D molecular geometry; the target compound places the pyridine nitrogen para to the ether oxygen, whereas the 2-oxy analog places it ortho, altering both the directionality of the hydrogen-bond acceptor and the overall molecular shape. In class-level SAR from the 3,4,5-trisubstituted pyridine Wnt inhibitor series, the pyridine–piperidine torsional angle was demonstrated by small-molecule X-ray crystallography to be a key determinant of biological activity, with twisted conformations required for potency .

Medicinal Chemistry Chemical Probe Design Structure-Activity Relationship (SAR)

Difluorobenzoyl Substitution Pattern: 3,4-Difluoro vs. 2,6-Difluoro Isomer Differentiation

The target compound carries a 3,4-difluorobenzoyl moiety, whereas an alternative in-class compound, 4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine (CAS 869494-16-6), bears the fluorine atoms at the 2- and 6-positions . The 3,4-difluoro pattern positions one fluorine meta and the other para to the carbonyl, creating an asymmetric electron-withdrawing effect that polarizes the benzoyl ring. In contrast, the 2,6-difluoro pattern places both fluorine atoms ortho to the carbonyl, introducing steric hindrance around the amide bond and altering the conformational preferences of the benzoyl-piperidine linkage . Academic reviews of the benzoylpiperidine fragment in medicinal chemistry have documented that fluorine substitution pattern on the benzoyl ring modulates metabolic stability, logP, and target binding affinity in a position-dependent manner .

Medicinal Chemistry Fluorine Chemistry Kinase Inhibitor Design

Pyridine vs. Pyrimidine Heterocycle Replacement: Impact on Hydrogen-Bonding Capacity and Ligand Efficiency

A closely related analog, 4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}-2-methylpyrimidine (CAS 2034619-04-8), replaces the pyridine ring of the target compound with a 2-methylpyrimidine . This substitution increases the heterocyclic nitrogen count from one (pyridine) to two (pyrimidine), raising the hydrogen-bond acceptor count from 4 to 6 and the topological polar surface area from approximately 42.4 Ų to 55.3 Ų (computed values from vendor datasheets) . The additional ring nitrogen in the pyrimidine analog introduces an extra hydrogen-bond acceptor at the 3-position of the heterocycle, which can engage in bidentate hydrogen-bonding interactions with kinase hinge regions—a feature systematically exploited in ATP-competitive kinase inhibitor design . Conversely, the single pyridine nitrogen in the target compound provides a simpler, monodentate interaction profile that may be advantageous when selectivity against kinases with bidentate hinge-binding requirements is desired.

Medicinal Chemistry Heterocycle SAR Kinase Inhibition

Piperidine 3-Ether vs. 4-Ether Topology: Impact on Molecular Shape Complementarity with Wnt Pathway Targets

The target compound features an ether linkage at the piperidine 3-position, whereas the alternative analog 2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine attaches the pyridine ether at the piperidine 4-position . This positional difference alters the vector along which the pyridine ring is projected relative to the benzoyl-piperidine scaffold. In the Wnt inhibitor series reported by Mallinger et al. (2015), the pyridine–piperidine torsional angle was identified by X-ray crystallography as critical for biological activity; compound 9 in that series exhibited a twisted conformation about this bond that was essential for Wnt pathway inhibition . The 3-ether topology (target) presents the pyridine ring in a conformationally distinct orientation compared to the 4-ether topology (analog), which maps to different regions of chemical space when overlaid in structure-based drug design .

Chemical Biology Wnt Signaling Conformational Analysis

Absence of Chlorine Substituent: Comparison with 3-Chloro-2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine

The target compound contains no halogen substituent on the pyridine ring, whereas the analog 3-chloro-2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine (Molport ID Molport-050-350-217) incorporates a chlorine atom at the pyridine 3-position . The presence of chlorine increases molecular weight from 318.32 g/mol (target) to 352.77 g/mol (chloro analog) [+34.45 g/mol] and introduces a halogen-bond donor site on the pyridine ring . While chlorine can enhance target binding through halogen bonding and increase metabolic stability by blocking oxidative metabolism at the substituted position, it also elevates lipophilicity (estimated ΔlogP ≈ +0.5–0.8) and may reduce ligand efficiency metrics (LE = pIC₅₀ / heavy atom count) when potency gains do not proportionally compensate for the increased molecular weight .

Medicinal Chemistry Halogen Bonding Drug-Likeness Optimization

Computed Physicochemical Profile: Drug-Likeness and Lead-Likeness Assessment vs. In-Class Analogs

The target compound's computed physicochemical properties place it within favorable drug-like and lead-like chemical space. Its cLogP of 3.35, tPSA of 42.43 Ų, molecular weight of 318.32 g/mol, 3 rotatable bonds, and zero hydrogen-bond donors (HBD = 0) result in zero violations of Lipinski's Rule of Five (RO5) . Compared to the pyrimidine analog (CAS 2034619-04-8; tPSA 55.3 Ų, MW 333.33 g/mol) and the chloro-substituted analog (MW 352.77 g/mol), the target compound occupies a more optimal region of lead-like space, particularly with respect to the tPSA threshold of <140 Ų for oral bioavailability and the Congreve lead-likeness criteria (MW <350, cLogP <3.5) . The absence of hydrogen-bond donors (HBD = 0) is notable, as this predicts superior passive membrane permeability compared to analogs bearing hydroxyl or amine substituents on the piperidine or pyridine rings .

Chemoinformatics Drug Design ADME Prediction

Optimal Research and Industrial Application Scenarios for 4-{[1-(3,4-Difluorobenzoyl)piperidin-3-yl]oxy}pyridine (CAS 2034618-71-6)


Wnt Pathway Inhibitor Hit-to-Lead Optimization Campaigns Requiring a Structurally Defined, Regioisomerically Pure Starting Scaffold

The compound's 3,4-difluorobenzoyl-piperidine-3-(pyridin-4-yloxy) architecture maps onto the core scaffold of the Merck pyridyl piperidine Wnt inhibitor patent family (WO2015144290) . Its specific regioisomeric topology (pyridine 4-oxy + piperidine 3-attachment) provides a chemically distinct entry point for medicinal chemistry optimization, differentiated from the more common 4-oxy-piperidine or 2-oxy-pyridine isomers. Procurement of this exact compound ensures SAR consistency when building analog series based on the pyridine–piperidine torsional angle hypothesis validated by X-ray crystallography in the Mallinger et al. (2015) Wnt inhibitor study .

Chemical Probe Development Requiring Favorable Computed Permeability and Ligand Efficiency Metrics

With a computed tPSA of 42.43 Ų, cLogP of 3.35, zero HBD, and molecular weight of 318.32 g/mol, this compound satisfies all Lipinski and Congreve lead-likeness criteria . Its low tPSA relative to the pyrimidine analog (ΔtPSA ≈ -12.9 Ų) predicts superior passive membrane permeability, making it a preferred starting scaffold for intracellular target engagement studies. The absence of chlorine or other heavy halogens on the pyridine ring preserves ligand efficiency potential, which is critical when optimizing toward clinical candidates where molecular weight escalation must be carefully managed .

Structure-Activity Relationship (SAR) Studies Exploring the Impact of Fluorine Substitution Pattern on Target Binding

The 3,4-difluorobenzoyl moiety provides a defined fluorine substitution pattern (meta and para to carbonyl) that is distinct from the 2,6-difluoro isomer . This compound can serve as a reference standard in head-to-head SAR comparisons with its 2,6-difluorobenzoyl analog (CAS 869494-16-6) to interrogate the steric and electronic contributions of fluorine positioning on benzoyl-piperidine conformational preferences and target engagement, consistent with established benzoylpiperidine medicinal chemistry principles .

Fragment-Based or Structure-Based Drug Design Where Chirality at the Piperidine 3-Position Adds Stereochemical Diversity

The ether linkage at the piperidine 3-position introduces the potential for stereochemistry (if enantiopure material is procured or resolved), which is absent in the symmetric 4-substituted piperidine analogs . This stereochemical handle can be exploited in structure-based drug design to achieve enantioselective target recognition, particularly relevant for kinase ATP-binding sites or Wnt pathway protein-protein interaction interfaces where defined 3D shape complementarity is required.

Quote Request

Request a Quote for 4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.